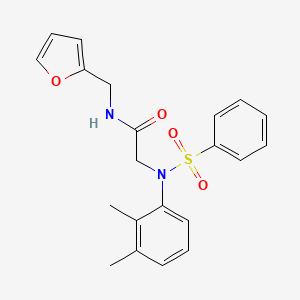
3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione
説明
3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, also known as FB-TZD, is a thiazolidinedione derivative that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.
作用機序
The exact mechanism of action of 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer progression, inflammation, and insulin resistance. 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione can induce cell cycle arrest and apoptosis in cancer cells. 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation. By inhibiting NF-κB, 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione can reduce the production of pro-inflammatory cytokines. Finally, 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that is involved in glucose and lipid metabolism. By activating PPARγ, 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione can improve insulin sensitivity and reduce blood glucose levels.
Biochemical and Physiological Effects:
3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione can induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione can also inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In inflammatory cells, 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal models of diabetes, 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels.
実験室実験の利点と制限
3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized using spectroscopic techniques. Additionally, 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been shown to exhibit potent activity in various biological assays, making it a promising candidate for further development. However, there are also some limitations to using 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione in lab experiments. For example, it may have limited solubility in certain solvents, which could affect its activity in biological assays. Additionally, 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione may exhibit off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione. One area of research is to further investigate the mechanism of action of 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, particularly with regard to its anti-cancer and anti-inflammatory activities. This could involve identifying the specific targets of 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione and elucidating the downstream signaling pathways that are affected. Another area of research is to explore the potential of 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione as a therapeutic agent for the treatment of diabetes. This could involve conducting clinical trials to assess its safety and efficacy in humans. Finally, future research could focus on developing analogs of 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione with improved activity and selectivity for specific targets.
科学的研究の応用
3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-(4-fluorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has also been investigated for its anti-diabetic properties, as it has been shown to improve insulin sensitivity in animal models.
特性
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2S2/c16-11-5-3-10(4-6-11)9-17-14(18)13(21-15(17)19)8-12-2-1-7-20-12/h1-8H,9H2/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHGPYDHKRVXMS-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3483687.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3483702.png)

![5-(3-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B3483713.png)
![5-{[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3483721.png)

![4-[(4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3483745.png)
![ethyl (2-chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B3483747.png)
![4-{2-[4-(diethylamino)phenyl]vinyl}-1-methyl-7(1H)-quinolinone](/img/structure/B3483755.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3483761.png)
![[9-(5-bromo-2-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B3483771.png)
![4-(4-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3483772.png)

![N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3483781.png)